molecular formula C19H17NO2 B12527139 Formamide, N-(2-methoxy-1-naphthalenyl)-N-(4-methylphenyl)- CAS No. 676268-65-8

Formamide, N-(2-methoxy-1-naphthalenyl)-N-(4-methylphenyl)-

Cat. No.: B12527139
CAS No.: 676268-65-8
M. Wt: 291.3 g/mol
InChI Key: WUUWQHBUHUPQBU-UHFFFAOYSA-N
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Description

Formamide, N-(2-methoxy-1-naphthalenyl)-N-(4-methylphenyl)- is a substituted formamide characterized by two aromatic groups attached to the nitrogen atom: a 2-methoxy-1-naphthalenyl moiety and a 4-methylphenyl (p-tolyl) group. The methoxy group at the 2-position of the naphthalene ring introduces electron-donating effects, while the methyl group on the phenyl ring enhances steric bulk and lipophilicity. This compound is synthesized via palladium-mediated cross-coupling reactions, similar to structurally related formamides (e.g., ) .

Properties

CAS No.

676268-65-8

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

N-(2-methoxynaphthalen-1-yl)-N-(4-methylphenyl)formamide

InChI

InChI=1S/C19H17NO2/c1-14-7-10-16(11-8-14)20(13-21)19-17-6-4-3-5-15(17)9-12-18(19)22-2/h3-13H,1-2H3

InChI Key

WUUWQHBUHUPQBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C=O)C2=C(C=CC3=CC=CC=C32)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-(2-methoxy-1-naphthalenyl)-N-(4-methylphenyl)- typically involves the reaction of 2-methoxy-1-naphthylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with formic acid or a formylating agent to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Formamide, N-(2-methoxy-1-naphthalenyl)-N-(4-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products Formed

    Oxidation: 2-hydroxy-1-naphthyl-N-(4-methylphenyl)formamide.

    Reduction: N-(2-methoxy-1-naphthalenyl)-N-(4-methylphenyl)methanol.

    Substitution: N-(2-methoxy-1-naphthalenyl)-N-(4-nitrophenyl)formamide or N-(2-methoxy-1-naphthalenyl)-N-(4-chlorophenyl)formamide.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: May be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Could be investigated for its pharmacological properties and potential therapeutic uses.

    Industry: May find applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Formamide, N-(2-methoxy-1-naphthalenyl)-N-(4-methylphenyl)- would depend on its specific interactions with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity. The methoxy and methylphenyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares Formamide, N-(2-methoxy-1-naphthalenyl)-N-(4-methylphenyl)- with key analogues:

Compound Name Substituents Key Functional Groups Synthesis Yield IR C=O Stretch (cm⁻¹) Biological Activity
Target Compound 2-Methoxy-1-naphthalenyl, 4-methylphenyl Formamide ~72% (estimated) ~1680–1670 (estimated) Not reported (inferred potential)
N-(4-Fluorophenyl)-N-(4-methylphenyl)formamide (1-Me) 4-Fluorophenyl, 4-methylphenyl Formamide 72% Not reported Antimicrobial (inferred)
N-(2-methoxy-[1,1-biphenyl]-4-yl)-N-(4-fluorophenyl)formamide (1-g) 2-Methoxybiphenyl, 4-fluorophenyl Formamide 72% 1686.54 Not reported
N-(4-Nitro-[1,1-biphenyl]-4-yl)-N-(4-fluorophenyl)formamide (1-h) 4-Nitrobiphenyl, 4-fluorophenyl Formamide 64% 1677.26 Electronic effects studied
N-(4-Methylphenyl)formamide 4-Methylphenyl Formamide Not reported Not reported Phase transition properties

Key Observations :

  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., nitro in 1-h) lower the C=O stretching frequency (1677 cm⁻¹) compared to electron-donating groups (e.g., methoxy in 1-g: 1686 cm⁻¹) due to reduced conjugation .
  • Synthetic Yields : Palladium-mediated cross-coupling reactions consistently yield ~64–72% for related compounds, suggesting robust synthetic routes for this class .

Biological Activity

Formamide derivatives have gained attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Formamide, N-(2-methoxy-1-naphthalenyl)-N-(4-methylphenyl)- , exploring its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C17H19N1O1
  • Molecular Weight : 255.34 g/mol
  • IUPAC Name : N-(2-methoxy-1-naphthalenyl)-N-(4-methylphenyl)formamide

This compound features a naphthalene ring substituted with a methoxy group and an aniline derivative, which may contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of formamide derivatives. For instance, compounds similar to N-(2-methoxy-1-naphthalenyl)-N-(4-methylphenyl)- were screened for cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM)
MCF-745
HCT-1166
HepG-248

These results indicate that the compound exhibits significant cytotoxicity, particularly against colorectal cancer cells (HCT-116) .

Anti-inflammatory Effects

Formamide derivatives have also shown promising anti-inflammatory effects. A related study demonstrated that these compounds could inhibit COX enzymes, which are critical in the inflammatory pathway. The inhibition of COX-1 and COX-2 was assessed in vitro, revealing that certain derivatives effectively reduced prostaglandin E2 levels, a key mediator of inflammation .

The biological activity of N-(2-methoxy-1-naphthalenyl)-N-(4-methylphenyl)- can be attributed to its ability to interact with specific biological targets:

  • CDK2 Inhibition : The compound shows potential as a cyclin-dependent kinase inhibitor, which is crucial for cell cycle regulation. In vitro assays indicated significant inhibition of CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells .
  • COX Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators, thus alleviating inflammation .

Case Studies

  • Cytotoxicity Study : A study involving various formamide derivatives highlighted that those with naphthalene rings exhibited enhanced cytotoxicity against breast and colorectal cancer cells. The mechanism was linked to apoptosis induction through mitochondrial pathways .
  • Anti-inflammatory Assessment : Another study evaluated the anti-inflammatory effects of formamide derivatives in a murine model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers upon treatment with the compound .

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